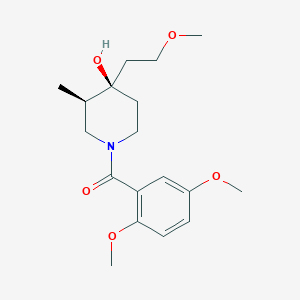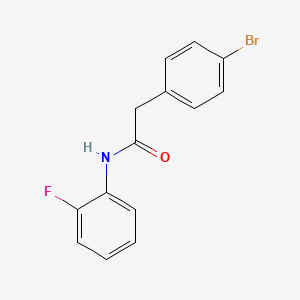![molecular formula C20H24ClN3O2 B5502161 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex piperazine derivatives, such as the compound , involves multi-step chemical reactions that often start with the formation of piperazine core followed by functionalization at various positions. The methodologies can include nucleophilic substitution reactions, condensation reactions, and the introduction of specific functional groups through selective acylation (Tsizin, Sergovskaya, & Chernyak, 1986). These processes are carefully designed to achieve the desired molecular structure with specific substituents.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, provides detailed insights into the compound's geometry, bond lengths, angles, and overall three-dimensional configuration. Computational methods, such as Density Functional Theory (DFT), further aid in predicting molecular properties, energy levels, and reactivity patterns. For similar compounds, single-crystal X-ray diffraction and DFT calculations have elucidated complex structures and confirmed theoretical predictions about molecular conformations (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often explore the reactivity of the piperazine nitrogen atoms and the functional groups attached to the piperazine core. These compounds can participate in various chemical reactions, including nucleophilic substitutions, acylations, and formations of new rings or linkages. The specific reactivity patterns are crucial for synthesizing derivatives with desired biological or chemical properties.
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Serotonin Receptor Antagonists
A study by Brea et al. (2002) explores the pharmacology of compounds similar to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone, specifically as antagonists at 5-HT(2A), 5-HT(2B), and 5-HT(2C) serotonin receptors. These compounds, including piperidine and piperazine derivatives, are useful for understanding the role of each 5-HT(2) subtype in pathophysiology. This research highlights the potential of these compounds in dissecting serotonin receptor functions and could lead to therapeutic applications in neurological disorders (Brea et al., 2002).
Antimicrobial Activities
The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives were investigated by Bektaş et al. (2010). This research included compounds with structures similar to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone. Some of these synthesized compounds showed good or moderate activities against test microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2010).
Cannabinoid Receptor Interaction
Shim et al. (2002) studied the molecular interaction of compounds like 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone with the CB1 cannabinoid receptor. This research provides insights into the binding sites and antagonist activity at cannabinoid receptors, which is significant for understanding the therapeutic potential of such compounds in treating conditions like pain, inflammation, and neurological disorders (Shim et al., 2002).
Anticancer Agents
El-Masry et al. (2022) synthesized a series of compounds, including 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds with structures related to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone. These compounds showed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (El-Masry et al., 2022).
properties
IUPAC Name |
5-butyl-1-(4-chlorophenyl)-4-(1-methylpyrrole-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-4-6-17-13-23(16-10-8-15(21)9-11-16)19(25)14-24(17)20(26)18-7-5-12-22(18)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHIUWZMFAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CC=CN2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)
![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)
![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)
![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)
![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)
![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)